Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)-
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Overview
Description
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound with a unique structure that includes a naphthoquinone core fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the methoxymethyl and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- exerts its effects involves interactions with molecular targets and pathways. For instance, its quinone moiety can participate in redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinone derivatives: Compounds with similar naphthoquinone cores but different substituents.
Pyran derivatives: Molecules with pyran rings fused to other aromatic systems.
Uniqueness
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxymethyl and methyl substituents, along with the fused pyran and naphthoquinone rings, make it a versatile compound for various applications.
Properties
CAS No. |
104199-04-4 |
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Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
13-(methoxymethyl)-10-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C15H18O4/c1-9-6-12(16)14-15(8-18-2)10(7-13(17)19-14)4-3-5-11(9)15/h3-4,6,10-11,14H,5,7-8H2,1-2H3 |
InChI Key |
NTHFPMAPVSAVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2C3(C1CC=CC3CC(=O)O2)COC |
Origin of Product |
United States |
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